molecular formula C22H27N3O5S B296244 2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Katalognummer B296244
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: JUDCBUXYMHSMDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. This drug has shown promising results in preclinical and clinical studies, and it is currently being investigated for its potential therapeutic applications.

Wirkmechanismus

EMA401 acts by selectively blocking the activity of the angiotensin II type 2 receptor (AT2R). This receptor is known to be involved in pain signaling pathways, and blocking its activity can reduce pain sensitivity. EMA401 has been shown to be highly selective for the AT2R, and it does not affect the activity of other angiotensin receptors.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain sensitivity in animal models of neuropathic pain. This effect is thought to be due to the drug's ability to block the activity of the AT2R, which is involved in pain signaling pathways. EMA401 has also been shown to have anti-inflammatory effects, which may contribute to its pain-reducing effects.

Vorteile Und Einschränkungen Für Laborexperimente

EMA401 has several advantages as a research tool. It is a small molecule drug that can be easily synthesized, and it has been extensively studied in preclinical and clinical studies. However, EMA401 has some limitations as a research tool. It is a drug that is being developed for therapeutic use, and its effects on pain may be difficult to separate from its potential side effects. Additionally, the drug's mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Zukünftige Richtungen

There are several potential future directions for research on EMA401. One area of interest is the drug's mechanism of action. Further studies are needed to fully understand how EMA401 blocks the activity of the AT2R and how this contributes to its pain-reducing effects. Another area of interest is the drug's potential use in other types of pain, such as chronic pain and inflammatory pain. Finally, there is interest in developing new drugs that target the AT2R, based on the success of EMA401 in preclinical and clinical studies.

Synthesemethoden

The synthesis of EMA401 involves several steps. It starts with the reaction of 4-ethyl(methylsulfonyl)aniline with 2-nitrobenzoyl chloride to form 2-[4-ethyl(methylsulfonyl)anilino]-N-(2-nitrophenyl)acetamide. This compound is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is then coupled with 4-(4-morpholinyl)benzoyl chloride to form EMA401.

Wissenschaftliche Forschungsanwendungen

EMA401 has been extensively studied for its potential therapeutic applications in neuropathic pain. In preclinical studies, this drug has been shown to reduce pain sensitivity in animal models of neuropathic pain. In clinical trials, EMA401 has been found to be safe and well-tolerated, and it has shown efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

Eigenschaften

Molekularformel

C22H27N3O5S

Molekulargewicht

445.5 g/mol

IUPAC-Name

2-(4-ethyl-N-methylsulfonylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C22H27N3O5S/c1-3-17-8-10-18(11-9-17)25(31(2,28)29)16-21(26)23-20-7-5-4-6-19(20)22(27)24-12-14-30-15-13-24/h4-11H,3,12-16H2,1-2H3,(H,23,26)

InChI-Schlüssel

JUDCBUXYMHSMDG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C

Kanonische SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.